Dimethyl 5-{[3-(azepan-1-yl)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
Dimethyl 5-{[3-(azepan-1-yl)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with a unique structure that includes a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-{[3-(azepan-1-yl)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the complex reaction steps .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-{[3-(azepan-1-yl)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Dimethyl 5-{[3-(azepan-1-yl)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of Dimethyl 5-{[3-(azepan-1-yl)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, it might inhibit certain enzymes or bind to specific receptors, altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-{[3-(azepan-1-yl)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate
- This compound
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H26N2O5S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
dimethyl 5-[3-(azepan-1-yl)propanoylamino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C18H26N2O5S/c1-12-14(17(22)24-2)16(26-15(12)18(23)25-3)19-13(21)8-11-20-9-6-4-5-7-10-20/h4-11H2,1-3H3,(H,19,21) |
InChI Key |
SGWMLXTVRJHXJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CCN2CCCCCC2)C(=O)OC |
Origin of Product |
United States |
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